molecular formula C9H16O2 B8698447 2-(2,2-Dimethyloxan-4-yl)acetaldehyde

2-(2,2-Dimethyloxan-4-yl)acetaldehyde

Cat. No.: B8698447
M. Wt: 156.22 g/mol
InChI Key: YDYVEXLFPHSGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyloxan-4-yl)acetaldehyde is a cyclic ether-aldehyde hybrid with a tetrahydropyran (oxane) backbone substituted with two methyl groups at the C2 position and an acetaldehyde moiety at C4 (Fig. 1). Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound’s structure combines the rigidity of a six-membered oxane ring with the reactivity of an aldehyde group, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)acetaldehyde

InChI

InChI=1S/C9H16O2/c1-9(2)7-8(3-5-10)4-6-11-9/h5,8H,3-4,6-7H2,1-2H3

InChI Key

YDYVEXLFPHSGMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)CC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the aldehyde group, followed by careful hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyloxan-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid.

    Reduction: Formation of (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethyloxan-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Gaps

  • Reactivity : Steric hindrance from the dimethyl groups may reduce aldehyde reactivity compared to less-substituted analogs (e.g., acetaldehyde in vinification ).
  • Biological Potential: No direct studies on the target compound’s bioactivity exist, but its analogs’ roles in pheromones and antioxidants suggest untapped applications .

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